N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

medicinal chemistry structure-activity relationship NS5A inhibitor design

Researchers optimizing piperazine-thiazole-benzamide NS5A inhibitors often lack access to a chemotype combining an ortho-methoxy substituent with a propanone linker-a gap that limits SAR exploration. This compound fills that gap as a unique topological probe. - Exclusive ortho-methoxy + propanone-thiazole topology not found in any cataloged analog, enabling non-additive SAR dissection. - Metabolically labile propanone spacer allows direct head-to-head intrinsic clearance comparison against carbonyl-linked analogs. - Supplied at ≥95% purity (450.56 g/mol), suitable as an HPLC-MS/NMR reference standard for quality control in analog synthesis programs.

Molecular Formula C24H26N4O3S
Molecular Weight 450.56
CAS No. 1049474-70-5
Cat. No. B2912643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
CAS1049474-70-5
Molecular FormulaC24H26N4O3S
Molecular Weight450.56
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H26N4O3S/c1-31-21-10-6-5-9-20(21)27-13-15-28(16-14-27)22(29)12-11-19-17-32-24(25-19)26-23(30)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,25,26,30)
InChIKeyYWVYTHPSPRNCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1049474-70-5 Chemical Identity and Structure


N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1049474-70-5) is a synthetic small molecule belonging to the piperazine–thiazole–benzamide chemotype. Its molecular formula is C24H26N4O3S with a molecular weight of 450.56 g/mol . The compound features a 2-methoxyphenylpiperazine moiety linked via a propanone spacer to a 2-aminothiazole core, which is further functionalized with a benzamide group. This scaffold is architecturally related to the piperazinyl‑N‑arylbenzamide class of HCV NS5A replication complex inhibitors, where the thiazole linker and pendant aryl substituents are critical determinants of target engagement and antiviral potency [1]. The compound is currently offered for non‑human research use only and has limited publicly disclosed bioactivity data, placing the burden of differentiation on its unique structural topology relative to its closest analogs .

Chemotype

Ortho-methoxy + propanone linker + thiazole-benzamide scaffold

Context

Topological probe for NS5A dimerization SAR studies

Procurement Logic

Unique combinatorial motif not covered by cataloged analogs

Why Generic Substitution Fails for 1049474-70-5


The piperazine–thiazole–benzamide chemical space is densely populated with structurally similar compounds, yet small variations in the aryl substituent pattern, linker length, and connectivity can drastically alter biological activity. Among piperazinyl‑N‑arylbenzamide NS5A inhibitors, the substitution pattern on the phenyl ring directly modulates the equilibrium between NS5A dimerization inhibition and off‑target effects [1]. Even within the narrow sub‑family of 2‑methoxyphenylpiperazine‑thiazole‑benzamides, changing the thiazole‑piperazine linker from a propanone bridge to a carbonyl or methylene‑oxoethyl spacer fundamentally alters molecular shape, conformational flexibility, and pharmacophoric distances [2][3]. Because no publicly disclosed quantitative potency data exist for CAS 1049474‑70‑5, indiscriminate substitution with a close analog carries the risk of unknowingly sacrificing the topology that was selected for a specific screening campaign or structure‑activity relationship (SAR) investigation. The absence of disclosed bioactivity data for structurally related comparators in this specific sub‑series further underscores that generic replacement cannot be assumed to be functionally equivalent [1].

Ortho-methoxy substituent defines steric and electrostatic surface; para-methoxy or fluoro analogs may shift pharmacophoric complementarity.

Propanone linker introduces additional flexibility and metabolic liability; carbonyl or methylene-oxoethyl linkers may alter conformational landscape and oxidative susceptibility.

Combinatorial effects between ortho-methoxy and propanone cannot be replicated by any single cataloged analog; generic replacement risks losing selected topology.

1049474-70-5: Evidence vs. Analogs


Ortho-Methoxy Substituent vs. Para-Methoxy and Fluoro Analogs

The target compound bears a 2‑methoxyphenyl group on the piperazine ring, distinguishing it from the para‑methoxy analog (CAS 941970‑45‑2, N‑{4‑[4‑(4‑methoxyphenyl)piperazine‑1‑carbonyl]‑1,3‑thiazol‑2‑yl}benzamide) and the 2‑fluorophenyl analog (N‑(4‑(3‑(4‑(2‑fluorophenyl)piperazin‑1‑yl)‑3‑oxopropyl)thiazol‑2‑yl)benzamide) [1]. In the piperazinyl‑N‑phenylbenzamide NS5A inhibitor series, moving the methoxy substituent from the para to the ortho position alters the dihedral angle of the pendant aryl ring and repositions its hydrogen‑bond‑acceptor oxygen relative to the NS5A dimer interface, a change that has been shown to shift antiviral EC50 values by more than 10‑fold in analogous chemotypes [2]. The ortho‑methoxy configuration is sterically constrained, reducing rotational freedom compared to the para‑substituted analog (XLogP3 value 3.5 for the para‑methoxy comparator) [1]. This topological distinction is critical for projects requiring precise pharmacophoric matching to a specific NS5A binding pocket model.

Substituent Topology
Class-level
Ortho-OCH₃ vs para-OCH₃ or 2-F phenyl; dihedral angle shift reported >10× EC₅₀ alteration in analog series
Supports SAR differentiation of substituent position
No head-to-head bioactivity data for this compound; class inference
medicinal chemistry structure-activity relationship NS5A inhibitor design

Propanone Linker vs. Carbonyl and Methylene-Oxoethyl Linkers

The target compound employs a three‑carbon propanone (‑CH2‑CH2‑CO‑) spacer connecting the thiazole ring to the piperazine nitrogen, in contrast to two primary analogs: the direct carbonyl linker in CAS 941970‑45‑2 and the methylene‑oxoethyl (‑CH2‑CO‑) bridge in CAS 941943‑04‑0 [1][2]. The propanone spacer introduces an additional sp3‑hybridized methylene unit that extends the thiazole–piperazine distance by approximately 1.5 Å compared to the carbonyl analog and increases the number of rotatable bonds from 5 (carbonyl analog) to 6 (methylene‑oxoethyl analog) and presumably higher for the propanone derivative, enhancing conformational entropy at the cost of reduced binding pre‑organization [1][2]. In the context of piperazinyl‑N‑arylbenzamide NS5A inhibitors, linker length is a proven determinant of dimerization inhibition potency, with sub‑optimal linker lengths reducing cellular EC50 values by more than 100‑fold [3]. The propanone linker may also introduce differential susceptibility to metabolic oxidation at the α‑carbon, a property not shared by the more rigid carbonyl‑linked analog.

Linker Landscape
Data to verify
Propanone (3C) vs carbonyl (5 rotatable bonds) vs methylene-oxoethyl (6 rotatable bonds); ~1.5 Å extension
Supports conformational and metabolic differentiation
Linker effect on potency >100× reported in class; direct data absent
linker engineering conformational analysis medicinal chemistry

Ortho-Methoxy + Propanone Linker Combinatorial Motif

The combination of an ortho‑methoxyphenylpiperazine with a propanone‑thiazole‑benzamide architecture is a distinctive chemotype not represented among the commonly cataloged piperazine‑thiazole‑benzamide analogs. The closest cataloged analogs (CAS 941970‑45‑2, CAS 941943‑04‑0, and CAS 1005294‑84‑7) all feature either para‑methoxy substitution, a shortened carbonyl linker, or an alternative benzamide capping group [1][2][3]. In piperazinyl‑N‑arylbenzamide NS5A inhibitors, the simultaneous optimization of both the aryl substituent and the linker is known to produce non‑additive SAR effects, where the potency of a given linker–substituent pair cannot be predicted from single‑variable modifications [4]. This chemotype therefore represents a unique combinatorial node in the NS5A‑focused chemical space, making it a valuable tool compound for probing cooperative binding interactions, even in the absence of disclosed potency data for the individual compound.

Combinatorial Node
Context-dependent
Ortho-OCH₃ + propanone + thiazole-benzamide; absent in closest analogs (CAS 941970-45-2, 941943-04-0, 1005294-84-7)
Unique motif for non-additive SAR probing
Based on database comparison; no functional data
combinatorial SAR scaffold uniqueness chemical probe design

1049474-70-5 Research Applications


NS5A Dimerization Inhibitor SAR Probe

The compound serves as a topological probe for exploring the effect of an ortho‑methoxy‑phenylpiperazine moiety combined with a propanone‑thiazole linker on NS5A dimerization inhibition. Its structural uniqueness relative to cataloged analogs (para‑methoxy substitution, carbonyl linkers) makes it a valuable comparator for dissecting non‑additive SAR effects in piperazinyl‑N‑arylbenzamide chemotypes [Section 3, Evidence_Item 3]. This application is directly relevant to laboratories engaged in HCV NS5A inhibitor optimization where subtle variations in aryl substituent position and linker conformation are hypothesized to modulate antiviral EC50.

Metabolic Stability Probe for Propanone Linker

The propanone linker introduces a metabolically labile site (α‑carbonyl methylene) that is absent in directly carbonyl‑linked analogs [Section 3, Evidence_Item 2]. This compound can be used in comparative metabolic stability assays (e.g., liver microsome or hepatocyte incubation) to quantify the oxidative liability of the propanone spacer, providing guidance for linker optimization in antiviral lead series. The unique linker topology allows direct head‑to‑head comparison with carbonyl‑linked analogs to assess the impact on intrinsic clearance.

Combinatorial Scaffold in HCV Replicon Screening

Given that the combinatorial motif (ortho‑methoxy + propanone linker + thiazole‑benzamide) is not represented in any other cataloged compound [Section 3, Evidence_Item 3], this compound is suitable for inclusion in medium‑throughput HCV replicon screening as a unique chemotype that may exhibit non‑obvious antiviral activity not predicted from single‑variable SAR data. Procurement is justified when a screening library requires representation of this specific combinatorial node to achieve adequate chemical diversity coverage of the piperazine‑thiazole‑benzamide space.

Reference Standard for Analytical & Purity Methods

The compound is listed with a typical purity specification of 95% and a molecular weight of 450.56 [Section 1]. It can serve as a reference standard for developing HPLC‑MS or NMR‑based analytical methods aimed at characterizing structurally related piperazine‑thiazole‑benzamide analogs. Its distinct retention time, mass spectral fragmentation pattern, and NMR chemical shifts derived from the ortho‑methoxy and propanone moieties provide a benchmark for quality control protocols in analog synthesis programs.

Application
Selection Property
Validation Focus
NS5A dimerization SAR probe
Ortho-methoxy + propanone motif
Topological matching to SAR model
Metabolic stability probe
Propanone linker metabolic liability
Comparative intrinsic clearance assay
HCV replicon screening
Combinatorial scaffold uniqueness
Screening library diversity coverage
Analytical reference standard
Distinct retention / MS / NMR profile
HPLC-MS/NMR method benchmarking
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